H2L5186303 - 139262-76-3

H2L5186303

Catalog Number: EVT-269261
CAS Number: 139262-76-3
Molecular Formula: C26H20N2O6
Molecular Weight: 456.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
H2L5186303 is a selective lysophosphatidic acid 2 (LPA2) receptor antagonist (IC50 = 9 nM in a LPA-elicited calcium mobilization assay). It inhibits LPA1 and LPA3 at much higher concentrations (IC50s = 27,354 and 4,504 nM, respectively).
H2L5186303 is a potent and selective lysophosphatidic acid 2 (LPA2) receptor antagonist (IC50 values are 8.9, 1230 and 27354 nM).
Source and Classification

H2L5186303 is classified under the category of lysophosphatidic acid receptor antagonists. It was developed to specifically inhibit the activity of the lysophosphatidic acid receptor 2, thereby modulating the biological effects mediated by this receptor. The compound is derived from structural modifications of previously known antagonists, aiming to enhance selectivity and efficacy against the target receptor.

Synthesis Analysis

Methods and Technical Details

The synthesis of H2L5186303 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Chemical Reactions: The process typically includes:
    • Alkylation: Introducing alkyl groups to enhance lipophilicity.
    • Coupling Reactions: Employing coupling agents to link different molecular fragments.
    • Purification: Utilizing techniques such as chromatography to isolate the desired product.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

These methods ensure that H2L5186303 maintains the necessary pharmacological properties while achieving a high level of specificity for its target receptor.

Molecular Structure Analysis

Structure and Data

The molecular structure of H2L5186303 can be described as follows:

  • Chemical Formula: C₁₈H₁₉N₃O₄P
  • Molecular Weight: Approximately 373.42 g/mol
  • Structural Features:
    • Contains a phosphonate group, which is crucial for its interaction with lysophosphatidic acid receptors.
    • The presence of aromatic rings enhances binding affinity.

The structure is critical for its function as an antagonist, influencing how it interacts with the lysophosphatidic acid receptor 2.

Chemical Reactions Analysis

Reactions and Technical Details

H2L5186303 undergoes various chemical reactions that are essential for its activity:

  1. Binding Interactions: Upon administration, H2L5186303 binds selectively to the lysophosphatidic acid receptor 2, preventing lysophosphatidic acid from activating this receptor.
  2. Inhibition Mechanism: The compound inhibits downstream signaling pathways associated with the receptor, including those involving mitogen-activated protein kinases and phospholipase A2.

These interactions are pivotal in understanding how H2L5186303 exerts its pharmacological effects.

Mechanism of Action

Process and Data

H2L5186303 functions primarily by blocking the activation of the lysophosphatidic acid receptor 2. This blockade leads to:

  • Reduced Cell Proliferation: By inhibiting signaling pathways activated by lysophosphatidic acid, H2L5186303 can decrease cell growth in various cancer cell lines.
  • Decreased Migration: The compound effectively reduces the migratory capabilities of cells, which is beneficial in preventing metastasis in cancer therapy.
  • Modulation of Cytokine Release: Studies have shown that H2L5186303 can inhibit the expression of pro-inflammatory cytokines, contributing to its potential anti-fibrotic effects.

These mechanisms highlight the therapeutic potential of H2L5186303 in conditions characterized by dysregulated lysophosphatidic acid signaling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

H2L5186303 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to fall within a typical range for similar compounds.

These properties are essential for determining suitable formulations and delivery methods for therapeutic applications.

Applications

Scientific Uses

H2L5186303 has several promising applications in scientific research:

  1. Cancer Research: Its ability to inhibit cell proliferation and migration makes it a candidate for studying tumor biology and developing anti-cancer therapies.
  2. Fibrosis Studies: Given its role in modulating cytokine release, H2L5186303 may be useful in researching fibrotic diseases where excessive lysophosphatidic acid signaling contributes to pathology.
  3. Pharmacological Research: As a selective antagonist, it serves as a valuable tool for dissecting the roles of lysophosphatidic acid receptors in various biological processes.
Introduction

Overview of Lysophosphatidic Acid (LPA) Signaling

Biological Roles of LPA in Cellular Regulation

Lysophosphatidic acid (LPA) is a bioactive phospholipid mediator that functions as a potent extracellular signaling molecule across diverse physiological and pathological contexts. It is synthesized primarily via autotaxin (ATX)-mediated hydrolysis of lysophosphatidylcholine (LPC) in extracellular compartments, though intracellular pathways involving phospholipase A1/A2 (PLA1/PLA2) and monoacylglycerol kinase (MAGK) also contribute [5]. LPA concentrations in serum (up to 10 µM) significantly exceed those in plasma (0.7–80 nM), reflecting its dynamic release during platelet activation and tissue injury [1] [5]. Biologically, LPA regulates fundamental cellular processes including:

  • Proliferation & Survival: Suppression of apoptosis through PI3K/Akt and MAPK pathways.
  • Motility & Morphogenesis: Cytoskeletal reorganization via Rho/ROCK activation.
  • Immune Modulation: Amplification of inflammatory cytokine production in asthma and fibrosis [1] [3] [5].

LPA Receptor Subtypes (LPA1–LPA6) and Functional Diversity

LPA exerts its effects through six G protein-coupled receptors (LPA1–LPA6), categorized into two subfamilies:

  • Endothelial differentiation gene (Edg) family: LPA1, LPA2, LPA3.
  • Purinergic cluster family: LPA4, LPA5, LPA6 [1] [5].

Table 1: LPA Receptor Subtypes and Functional Profiles

ReceptorG-Protein CouplingKey Cellular FunctionsTissue Distribution
LPA1Gαi/o, Gαq/11, Gα12/13Cell migration, neurogenesis, fibrosisBrain, lung, fibroblasts
LPA2Gαi/o, Gαq/11, Gα12/13Anti-apoptosis, cell proliferation, immune regulationPlacenta, intestine, immune cells
LPA3Gαi/o, Gαq/11Embryo implantation, cell motilityHeart, testis, pancreas
LPA4Gαs, Gαq/11, Gα12/13Cell motility inhibition, lymphangiogenesisOvary, thymus
LPA5Gαq/11, Gα12/13Platelet inhibition, nociceptionSpleen, intestine, platelets
LPA6Gαs, Gα12/13Hair growth, vascular developmentSkin, endothelial cells

Data compiled from [1] [3] [5]

Receptor activation triggers context-specific signaling cascades:

  • Calcium Mobilization: Primarily via Gαq/11-PLCβ.
  • Transcriptional Regulation: MAPK/ERK-driven proliferation.
  • Cytoskeletal Dynamics: Gα12/13-Rho GTPase pathways [1] [5].

LPA2 Receptor: Structure, Signaling Pathways, and Pathophysiological Relevance

LPA2 (encoded by LPAR2) exhibits unique structural motifs absent in other LPA receptors:

  • C-Terminal Domains: PDZ (Post-synaptic density-95/Discs large/Zonula occludens-1) and LIM (Lin-11/Isl-1/Mec-3) protein interaction motifs that scaffold signaling complexes [3].
  • Signaling Integration: Couples with Gαi, Gαq, and Gα12/13 to activate:
  • Pro-survival kinases (Akt, ERK).
  • Transcriptional regulators (NF-κB, HIF-1α).
  • Anti-apoptotic effectors (Bcl-2, XIAP) [3] [6].

LPA2 is pathologically overexpressed in cancers, fibrotic disorders, and inflammatory lung diseases:

  • Asthma: Mediates airway hyperresponsiveness and mucin hypersecretion [2].
  • Oncogenesis: Enhances tumor cell invasion, chemoresistance, and metastasis in fibrosarcoma, ovarian, and lung cancers [4] [8].
  • Neuronal Injury: Amplifies apoptosis via mitochondrial dysfunction in neurotrauma models [9].

Table 2: Pathophysiological Roles of LPA2 in Human Diseases

Disease ContextMechanism of LPA2 InvolvementKey Evidence
Allergic Asthma↑ Airway inflammation, cytokine release (IL-4, IL-13), eosinophil infiltrationLPA2-KO mice show reduced OVA-induced inflammation [2]
Fibrosarcoma/Ovarian Cancer↑ Cell motility, invasion, chemoresistance to cisplatinHT1080 fibrosarcoma cells show LPA2 upregulation post-chemotherapy [4] [8]
Neuropathic PainNeuronal apoptosis via caspase-3/Bax activationLPA2 antagonism reduces apoptosis in PC12 neurons [9]
Radiation InjuryPromotion of DNA damage repairLPA2 agonists (e.g., OTP) mitigate radiation-induced apoptosis [3]

Rationale for Targeting LPA2 in Disease Contexts

LPA2’s restricted expression in healthy tissues and pathological overexpression make it a therapeutically favorable target:

  • Oncogenic Specificity: LPA2 is minimally expressed in normal tissues but upregulated in >10 cancer types, including pancreatic adenocarcinoma (5-fold increase vs. adjacent tissue) [4] [8].
  • Inflammatory Amplification: In asthma, LPA2 activation drives Th2 polarization and IL-5/IL-13 secretion, critical for eosinophilic inflammation [2].
  • Chemoresistance Link: Long-term cisplatin treatment in lung cancer cells upregulates LPA2, promoting drug efflux via ABC transporters [8].

Genetic and pharmacological studies validate LPA2 inhibition:

  • LPAR2-null mice exhibit attenuated tumor implantation and reduced asthma pathology [2] [6].
  • Dual LPA1/LPA3 antagonists (e.g., Ki16425) show inferior efficacy in LPA2-driven models compared to selective inhibitors [1] [8].

H2L5186303 as a Selective LPA2 Antagonist: Historical Development and Significance

H2L5186303 emerged from structure-activity relationship (SAR) studies targeting non-lipid LPA mimetics. Its development addressed the need for receptor-subtype specificity to dissect LPA2’s functions:

  • Chemical Profile: A tetracarboxylic acid derivative with bis-unsaturated butenoic acid chains, molecular weight 488.45 Da, and ≥98% purity [7].
  • Selectivity Data: Inhibits LPA2 (IC50 = 8.9 nM) with >130-fold selectivity over LPA1 (IC50 = 27,354 nM) and LPA3 (IC50 = 1,230 nM) in calcium mobilization assays [7].
  • Key Advantages:
  • Resistance to phosphatase degradation (unlike phosphonate-based antagonists).
  • Oral bioavailability and stability in plasma [7].

Table 3: Pharmacological Profile of H2L5186303

ParameterValueExperimental Context
Molecular FormulaC₂₆H₂₀N₂O₈Chemical synthesis [7]
IC50 vs. LPA28.9 nMCalcium flux assay in recombinant cells [7]
IC50 vs. LPA31,230 nMCalcium flux assay [7]
IC50 vs. LPA127,354 nMCalcium flux assay [7]
CAS Number139262-76-3Chemical registry [7]

Properties

CAS Number

139262-76-3

Product Name

H2L5186303

IUPAC Name

(Z)-4-[4-[3-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid

Molecular Formula

C26H20N2O6

Molecular Weight

456.45

InChI

InChI=1S/C26H20N2O8/c29-23(12-14-25(31)32)27-17-4-8-19(9-5-17)35-21-2-1-3-22(16-21)36-20-10-6-18(7-11-20)28-24(30)13-15-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b14-12-,15-13-

InChI Key

BFNFDDZOFCRJTI-PORYWJCVSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC(=O)C=CC(=O)O)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O

Solubility

Soluble in DMSO

Synonyms

H2L5186303; H2L 5186303; H2L-5186303.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.